- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

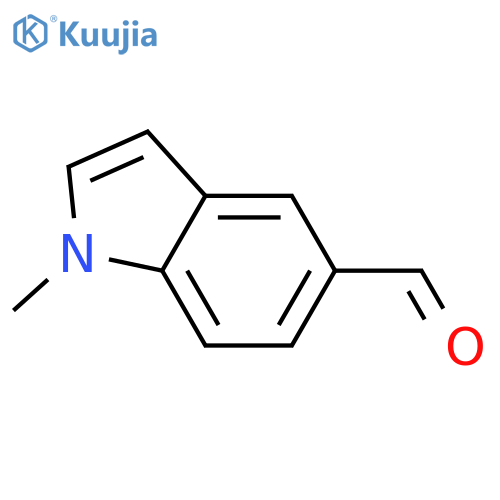

Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

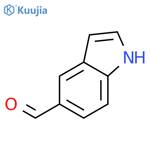

90923-75-4 structure

商品名:1-Methyl-1H-indole-5-carbaldehyde

1-Methyl-1H-indole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-indole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-methyl-

- 1-methylindole-5-carbaldehyde

- 1-Methylindolecarbaldehyde

- 1-Methyl-1H-indole-5-carboxaldehyde

- 1H-Indole-5-carboxaldehyde, 1-methyl-

- XIVDZBIBWGQOTI-UHFFFAOYSA-N

- 5-formyl-1-methylindole

- N-Methylindol-5-carbaldehyde

- N-Methylindole-5-carbaldehyde

- N-methylindole-5-carboxaldehyde

- STK501443

- SBB018852

- KM2950

- BDBM50037843

- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)

- Indole-5-carboxaldehyde, 1-methyl- (7CI)

- 1-Methylindole-5-carboxaldehyde

- N-Methyl-5-indolecarboxaldehyde

- 90923-75-4

- EN300-1235019

- SCHEMBL1125942

- Z1201624481

- Y11274

- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR

- MFCD08271908

- 1-Methyl-1H-indole-5-carboxaldehyde, 97%

- F8886-2498

- CS-0061753

- J-504890

- AKOS000321365

- CHEMBL3358224

- ALBB-004944

- SY081342

- PS-6169

- DTXSID90428739

-

- MDL: MFCD08271908

- インチ: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3

- InChIKey: XIVDZBIBWGQOTI-UHFFFAOYSA-N

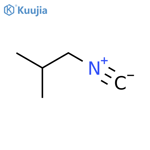

- ほほえんだ: O=CC1C=C2C=CN(C2=CC=1)C

計算された属性

- せいみつぶんしりょう: 159.06800

- どういたいしつりょう: 159.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 22

じっけんとくせい

- 密度みつど: 1.1

- ゆうかいてん: 80-85 °C

- ふってん: 318.7°C at 760 mmHg

- フラッシュポイント: 146.5°C

- 屈折率: 1.585

- PSA: 22.00000

- LogP: 1.99080

- かんど: Air & Moisture Sensitive

1-Methyl-1H-indole-5-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

1-Methyl-1H-indole-5-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-1H-indole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 5g |

¥1413.00 | 2024-04-25 | |

| Chemenu | CM115679-25g |

1-methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 95%+ | 25g |

$1121 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 250mg |

¥128.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 100mg |

¥80.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 250mg |

¥186.00 | 2024-04-25 | |

| abcr | AB223529-250mg |

1-Methyl-1H-indole-5-carbaldehyde, 95%; . |

90923-75-4 | 95% | 250mg |

€101.30 | 2025-03-19 | |

| Key Organics Ltd | PS-6169-5MG |

1-Methyl-1H-indole-5-carboxaldehyde |

90923-75-4 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2022-07-28 | |

| TRC | M219168-1g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 1g |

$ 340.00 | 2022-06-04 |

1-Methyl-1H-indole-5-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate, Organic Letters, 2017, 19(7), 1646-1649

合成方法 3

はんのうじょうけん

1.1 Solvents: o-Xylene

リファレンス

- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde, Zhurnal Obshchei Khimii, 1962, 32, 1335-6

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

リファレンス

- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C

リファレンス

- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide, Organic Letters, 2014, 16(13), 3492-3495

合成方法 6

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux

リファレンス

- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C

リファレンス

- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

リファレンス

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

合成方法 9

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices, Journal of Materials Chemistry, 2011, 21(39), 15422-15430

合成方法 10

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C

1.2 30 min, 0 °C

リファレンス

- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091

合成方法 11

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C

リファレンス

- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates, Organic Letters, 2019, 21(4), 1176-1181

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C

リファレンス

- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors, RSC Advances, 2015, 5(22), 17060-17063

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

リファレンス

- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach, European Journal of Medicinal Chemistry, 2019, 167, 61-75

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 48 h, 50 °C

1.2 48 h, 50 °C

リファレンス

- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents, European Journal of Medicinal Chemistry, 2021, 209,

1-Methyl-1H-indole-5-carbaldehyde Raw materials

- Tert-BUTYL ISOCYANIDE

- 1-Methyl-5-iodo-1H-indole

- 1H-indole-5-carbaldehyde

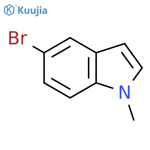

- 5-Bromo-1-methyl-1h-indole

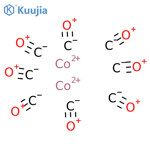

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Methanethioic acid, S-phenyl ester

1-Methyl-1H-indole-5-carbaldehyde Preparation Products

1-Methyl-1H-indole-5-carbaldehyde 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde) 関連製品

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 133994-99-7(1-Methyl-1H-indole-4-carbaldehyde)

- 21005-45-8(1-Methylindole-6-carbaldehyde)

- 108793-90-4(9-Methyl-9H-carbazole-2-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 70207-46-4(DFEC)

- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):168.0/841.0